2-bromo-N-(2-chloro-4-methylphenyl)acetamide
CAS No.: 1211441-76-7
Cat. No.: VC2941892
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211441-76-7 |
|---|---|
| Molecular Formula | C9H9BrClNO |
| Molecular Weight | 262.53 g/mol |
| IUPAC Name | 2-bromo-N-(2-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | BDQFCSJDMJRONG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CBr)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CBr)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Bromo-N-(2-chloro-4-methylphenyl)acetamide belongs to the halogenated acetamide family. Its molecular structure consists of a 2-chloro-4-methylphenyl ring connected to an amide nitrogen, with the carbonyl group linked to a bromoacetyl moiety. This compound features three key functional groups: the amide linkage, the bromine substitution, and the chloro-methylphenyl component.
Physical and Chemical Properties
Based on analysis of similar compounds, the following properties can be inferred:
The compound is expected to demonstrate moderate thermal stability, with potential decomposition occurring at elevated temperatures due to the presence of both bromine and chlorine substituents.
Synthesis Methods
Primary Synthetic Route
The most practical approach for synthesizing 2-bromo-N-(2-chloro-4-methylphenyl)acetamide involves a nucleophilic acylation reaction between 2-chloro-4-methylaniline and 2-bromoacetyl bromide or 2-bromoacetic acid derivatives.
The reaction typically follows this sequence:
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Activation of 2-bromoacetic acid with thionyl chloride to form 2-bromoacetyl chloride
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Reaction of 2-bromoacetyl chloride with 2-chloro-4-methylaniline in the presence of a base
The synthesis can be represented as:
2-Chloro-4-methylaniline + 2-Bromoacetyl chloride → 2-Bromo-N-(2-chloro-4-methylphenyl)acetamide + HCl
Alternative Synthetic Approaches
An alternative synthesis might employ 2-bromoacetic anhydride or use coupling reagents like dicyclohexylcarbodiimide (DCC) to promote amide bond formation between 2-bromoacetic acid and 2-chloro-4-methylaniline. Drawing from similar compounds, these reactions generally require:
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A suitable base (triethylamine or pyridine) to neutralize the HCl generated
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An appropriate solvent (dichloromethane or tetrahydrofuran)
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Reaction temperatures between 0-25°C
Purification Methods
Purification of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide could be achieved through:
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Recrystallization from ethanol/water mixtures
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Column chromatography using silica gel with ethyl acetate/hexane gradients
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Monitoring purity by thin-layer chromatography (TLC) and melting point analysis
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on similar structures, the predicted ¹H NMR spectral data would show:
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A singlet at approximately δ 2.3-2.4 ppm (3H) for the methyl group
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A singlet at approximately δ 4.0-4.1 ppm (2H) for the -CH₂Br group
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A complex pattern in the aromatic region δ 7.0-7.6 ppm (3H) for the phenyl protons
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A broad singlet at approximately δ 8.0-8.5 ppm (1H) for the amide proton
The ¹³C NMR spectrum would likely display resonances for all nine carbon atoms, including the characteristic carbonyl carbon at approximately δ 165-168 ppm.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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N-H stretching at ~3300 cm⁻¹
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Amide C=O stretching at ~1650-1680 cm⁻¹
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C-Br stretching at ~550-650 cm⁻¹
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C-Cl stretching at ~700-800 cm⁻¹
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Aromatic C=C stretching at ~1450-1600 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would reveal characteristic isotopic patterns due to the presence of both bromine and chlorine atoms, which would produce distinctive M, M+2, and M+4 peaks in approximately 1:1:0.25 ratios.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) would be suitable for purity assessment and quantification .
Chemical Reactivity
Nucleophilic Substitution Reactions
The α-bromo group in 2-bromo-N-(2-chloro-4-methylphenyl)acetamide is highly reactive toward nucleophilic substitution. Common nucleophiles include:
| Nucleophile | Reaction Conditions | Expected Product |
|---|---|---|
| Sodium azide | DMF, 50-70°C, 4-6h | N-(2-chloro-4-methylphenyl)-2-azidoacetamide |
| Sodium thiolate | Ethanol, RT, 2-4h | N-(2-chloro-4-methylphenyl)-2-(alkylthio)acetamide |
| Primary amines | DMF/DMSO, 50°C, 6-12h | N-(2-chloro-4-methylphenyl)-2-(alkylamino)acetamide |
| Potassium phthalimide | DMF, 80°C, 8h | N-(2-chloro-4-methylphenyl)-2-(phthalimido)acetamide |
These reactions proceed via an SN2 mechanism, with the bromide serving as an excellent leaving group.
Hydrolysis Reactions
The amide bond can undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis: Refluxing in 6M HCl, yielding 2-chloro-4-methylaniline and bromoacetic acid
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Basic hydrolysis: Refluxing in 2M NaOH, producing 2-chloro-4-methylaniline and sodium bromoacetate
Reduction Reactions
The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding amine derivative, N-(2-chloro-4-methylphenyl)-2-bromoethylamine.
Biological Activity and Research Applications
Anti-inflammatory and Analgesic Effects
Halogenated acetamides have shown anti-inflammatory properties in various biological assays. The presence of both bromine and chlorine atoms might enhance these effects through increased lipophilicity and target binding.
| Cancer Cell Line | Predicted IC50 Range | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10-50 μM | Enzyme inhibition/Apoptosis induction |
| HCT-116 (Colon) | 15-75 μM | Cell cycle arrest |
| A549 (Lung) | 25-100 μM | Multiple pathways |
Antimicrobial Activity
The compound may possess antimicrobial properties against various bacterial and fungal strains due to its ability to alkylate biological nucleophiles like thiol groups in essential proteins.
As a Chemical Probe
The reactive α-bromo functionality makes this compound useful as a chemical probe for investigating protein structure and function through covalent labeling of nucleophilic amino acid residues, particularly cysteine.
As a Synthetic Intermediate
In medicinal chemistry, this compound could serve as a versatile intermediate for synthesizing more complex bioactive molecules, including:
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Enzyme inhibitors
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Receptor modulators
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Novel pharmaceutical leads
Enzyme Inhibition Studies
Haloacetamides are known to inhibit various enzymes through covalent modification of active site residues. 2-Bromo-N-(2-chloro-4-methylphenyl)acetamide might demonstrate inhibitory activity against:
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Cysteine proteases
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Thioredoxin reductase
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Glutathione S-transferases
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Specific kinases
Structure-Activity Relationships
Comparison with Similar Compounds
Structure-Based Design Considerations
The presence of both the 2-chloro-4-methyl substitution pattern on the phenyl ring and the α-bromo functionality on the acetamide moiety provides multiple opportunities for structural modification:
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The methyl group can be oxidized to introduce additional functional groups
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The bromine atom offers a reactive site for diversification through nucleophilic substitution
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The chlorine substituent contributes to the compound's lipophilicity and electronic properties
Analytical Methods for Detection and Quantification
HPLC Analysis
For quantitative analysis, a reversed-phase HPLC method using the following conditions would be suitable:
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile phase: Acetonitrile/water (70:30, v/v)
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Flow rate: 1.0 mL/min
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Detection: UV at 254 nm
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Temperature: 30°C
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Sample preparation: Dissolution in acetonitrile
GC-MS Analysis
Gas chromatography coupled with mass spectrometry could be used for confirmatory analysis:
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Column: DB-5MS (30 m × 0.25 mm, 0.25 μm)
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Temperature program: 100°C (2 min) → 280°C at 10°C/min
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Carrier gas: Helium at 1 mL/min
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Injection volume: 1 μL (split 1:10)
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MS conditions: EI mode, 70 eV
Spectroscopic Methods
UV-visible spectroscopy could be employed for rapid quantification using the characteristic absorption maximum expected at approximately 220-230 nm in methanol or acetonitrile.
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